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Compound of Interest

Compound Name: Geranyl butyrate

Cat. No.: B1671448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for geranyl butyrate
against its geometric isomer, neryl butyrate. The structural elucidation of organic compounds is

a cornerstone of chemical and pharmaceutical research. Spectroscopic methods provide the

necessary detail to confirm molecular structure and differentiate between closely related

isomers. Here, we present a detailed analysis of geranyl butyrate using Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass

Spectrometry (MS), with comparative data for neryl butyrate to highlight the key distinguishing

features.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for geranyl butyrate and

its E/Z isomer, neryl butyrate.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Assignment

Geranyl

Butyrate

Chemical Shift

(δ, ppm)

Neryl Butyrate

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

H-2 ~5.30 ~5.35 t ~7.0

H-6 ~5.08 ~5.08 t ~7.0

O-CH₂- ~4.59 ~4.59 d ~7.0

=C(CH₃)-CH₂- ~2.08 ~2.12 q ~7.5

-CH₂-CH= ~2.00 ~2.05 t ~7.5

C(=O)-CH₂- ~2.28 ~2.28 t ~7.5

CH₃-C= (trans to

ester)
~1.70 - s -

CH₃-C= (cis to

ester)
- ~1.76 s -

(CH₃)₂C= ~1.68, ~1.60 ~1.68, ~1.60 s -

-CH₂-CH₂-CH₃ ~1.67 ~1.67 sextet ~7.5

-CH₂-CH₃ ~0.95 ~0.95 t ~7.5

Table 2: ¹³C NMR Spectral Data (CDCl₃)
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Assignment
Geranyl Butyrate Chemical

Shift (δ, ppm)

Neryl Butyrate Chemical

Shift (δ, ppm)

C=O ~173.8 ~173.8

C-2 ~118.0 ~118.8

C-3 ~142.3 ~142.1

C-4 ~39.6 ~32.2

C-5 ~26.3 ~26.7

C-6 ~123.7 ~123.9

C-7 ~131.8 ~131.9

C-8 ~25.7 ~25.7

C-9 (trans to ester) ~16.5 -

C-9 (cis to ester) - ~23.5

C-10 ~17.7 ~17.7

O-CH₂- ~61.3 ~61.4

C(=O)-CH₂- ~36.5 ~36.5

-CH₂-CH₂-CH₃ ~18.5 ~18.5

-CH₃ ~13.7 ~13.7

Table 3: Infrared (IR) Spectral Data (Neat)
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Functional Group
Geranyl Butyrate

Absorption (cm⁻¹)

Neryl Butyrate

Absorption (cm⁻¹)
Intensity

C=O Stretch (Ester) ~1735 ~1735 Strong

C-O Stretch (Ester) ~1170 ~1170 Strong

C=C Stretch ~1670 ~1670 Medium

sp² C-H Stretch ~3020 ~3020 Medium

sp³ C-H Stretch ~2965, ~2920, ~2870 ~2965, ~2920, ~2870 Strong

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Fragment (m/z) Proposed Structure

Geranyl Butyrate

Relative Intensity

(%)

Neryl Butyrate

Relative Intensity

(%)

224 [M]⁺ Low Low

136 [C₁₀H₁₆]⁺ Moderate Moderate

93 [C₇H₉]⁺ High High

71 [C₄H₇O]⁺ High High

69 [C₅H₉]⁺ 100 (Base Peak) 100 (Base Peak)

43 [C₃H₇]⁺ High High

41 [C₃H₅]⁺ High High

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte (geranyl butyrate or neryl

butyrate) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a 5 mm

NMR tube.[2]

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz

spectrometer.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Acquisition Time: 3.4 s

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A single drop of the neat liquid sample (geranyl butyrate or neryl

butyrate) was placed between two potassium bromide (KBr) salt plates to create a thin liquid

film.[3]
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Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with a DTGS detector.

Parameters:

Spectral Range: 4000-400 cm⁻¹[4]

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: A background spectrum of the clean KBr plates was recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample was diluted to approximately 100 ppm in dichloromethane.

Instrumentation: A Thermo Fisher Scientific TRACE 1310 Gas Chromatograph coupled to an

ISQ single quadrupole mass spectrometer was used.

GC Conditions:

Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Injector Temperature: 250°C

Oven Program: Initial temperature of 60°C held for 2 min, then ramped to 280°C at a rate

of 15°C/min, and held for 5 min.

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Injection Volume: 1 µL (splitless mode)

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-450
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Source Temperature: 230°C

Transfer Line Temperature: 280°C

Data Processing: The acquired mass spectra were analyzed for their fragmentation patterns

and compared with library data.

Structural Elucidation Workflow
The logical workflow for the spectroscopic validation of geranyl butyrate is illustrated in the

following diagram.
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Sample Preparation

Spectroscopic Analysis
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Structural Validation
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Click to download full resolution via product page

Workflow for the Spectroscopic Validation of Geranyl Butyrate.
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The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a

cohesive and unambiguous structural confirmation of geranyl butyrate. The ¹H and ¹³C NMR

spectra are particularly powerful in distinguishing geranyl butyrate from its isomer, neryl

butyrate, primarily through the differences in chemical shifts of the methyl groups and allylic

protons adjacent to the ester linkage, which arise from the different spatial orientations in the E

and Z isomers. The IR spectra confirm the presence of the key ester functional group and the

carbon-carbon double bonds, while the mass spectra provide the correct molecular weight and

characteristic fragmentation patterns. This guide demonstrates a robust, multi-technique

approach for the structural validation of organic molecules, which is a critical process in drug

development and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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